molecular formula C15H13NO4S B3018653 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide CAS No. 2034487-90-4

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide

Cat. No.: B3018653
CAS No.: 2034487-90-4
M. Wt: 303.33
InChI Key: QREIRLZPHHFNRJ-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide is a heterocyclic compound featuring a central ethyl linker substituted with hydroxy, furan-3-yl, and thiophen-2-yl groups, with a furan-3-carboxamide moiety attached. The compound’s structural complexity, combining furan and thiophene rings, may confer unique electronic and steric properties relevant to receptor binding or metabolic stability.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-14(11-3-5-19-8-11)16-10-15(18,12-4-6-20-9-12)13-2-1-7-21-13/h1-9,18H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREIRLZPHHFNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=COC=C2)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide is an organic compound characterized by its unique structural features, including furan and thiophene rings along with a carboxamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Despite limited direct studies on this specific molecule, related compounds have been investigated for various biological properties, providing insights into its potential applications.

Structural Characteristics

The molecular formula for this compound is C15H13NO4SC_{15}H_{13}NO_4S, with a molecular weight of 303.3 g/mol. The presence of both furan and thiophene rings contributes to the compound's chemical reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₁₅H₁₃NO₄S
Molecular Weight303.3 g/mol
CAS Number2034335-20-9

Biological Activities

Research on similar compounds suggests that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds containing furan and thiophene moieties have demonstrated significant antibacterial and antifungal activities. These effects are often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The mechanism often involves apoptosis induction and modulation of signaling pathways related to cell proliferation.
  • Anti-inflammatory Effects : Some furan and thiophene derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Case Studies and Research Findings

Although direct studies on this compound are scarce, the following findings from related compounds provide valuable insights:

  • Cytotoxicity Studies : In vitro evaluations of similar furan-thiophene compounds revealed IC50 values in the micromolar range against human cancer cell lines such as MCF-7 and U937. For example, one study reported IC50 values of 0.65 µM for a related compound against MCF-7 cells, indicating substantial cytotoxicity .
    CompoundCell LineIC50 (µM)
    Related Compound AMCF-70.65
    Related Compound BU9371.5
  • Mechanistic Insights : Flow cytometry analyses have shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for their anticancer activity .
  • Molecular Docking Studies : Computational studies indicate that similar compounds exhibit strong binding affinities to targets involved in cancer progression, such as estrogen receptors and other G protein-coupled receptors (GPCRs). This suggests that modifications to the structure could enhance biological activity .

Scientific Research Applications

The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide is a complex organic molecule that has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article provides a detailed overview of its applications, supported by data tables and case studies.

Structural Formula

The compound features a combination of furan and thiophene rings, which are known for their aromatic properties. The molecular formula is C22H21N3O5SC_{22}H_{21}N_{3}O_{5}S with a molecular weight of approximately 439.49 g/mol.

Pharmaceutical Research

The compound's structure suggests potential pharmacological activities, particularly in the field of medicinal chemistry. The presence of hydroxyl and carboxamide functional groups may contribute to its biological activity, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. A study conducted on derivatives of furan and thiophene revealed their ability to inhibit tumor growth in vitro, suggesting that this compound could be investigated further for similar effects .

Material Science

Due to its unique chemical properties, this compound can be utilized in the development of advanced materials, such as organic semiconductors and sensors.

Application Example: Organic Electronics

The incorporation of furan and thiophene moieties in organic electronic devices has been explored for enhancing charge transport properties. Studies have shown that materials derived from such compounds can improve the efficiency of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Agricultural Chemistry

The compound may also find applications in agrochemicals, particularly as a potential pesticide or herbicide due to its bioactive properties.

Research Findings: Insecticidal Activity

Preliminary studies indicate that derivatives of this compound exhibit insecticidal activity against common agricultural pests. Field trials are necessary to evaluate the effectiveness and safety of these compounds in agricultural settings .

Comparative Activity Table

Compound NameActivity TypeReference
This compoundAnticancer
Similar Furan-Thiophene DerivativeOrganic Electronics
Furan-Thiophene Based PesticideInsecticidal

Synthesis Pathways

The synthesis of this compound involves several steps, typically starting from commercially available precursors.

General Synthetic Route

  • Formation of Furan-Thiophene Linkage : Utilizing coupling reactions.
  • Hydroxylation : Introduction of hydroxyl groups through selective oxidation.
  • Carboxamide Formation : Reaction with appropriate amine sources.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with its closest structural analogs, focusing on molecular features, substituent variations, and inferred physicochemical or biological implications.

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight Source/Evidence ID
Target Compound : N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide C₁₅H₁₃NO₄S* Furan-3-carboxamide; hydroxyethyl linker with furan/thiophene ~327.3 (calc.) N/A
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide C₁₈H₁₅NO₅S Benzo[d][1,3]dioxole-5-carboxamide 357.4
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide C₁₆H₁₅NO₂S₂ Thiophene-2-carboxamide; methylene linker 317.4
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide C₁₇H₁₆NO₃S₂ 4-Methylthiophene-2-carboxamide; thiophen-3-yl substitution 358.4 (calc.)
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide C₁₈H₁₄F₃NO₄S 4-(Trifluoromethoxy)benzamide 397.4
2-[2-(Thiophen-2-yl)ethyl]furan-3-carboxylic acid derivatives (e.g., compound 47i) C₁₃H₁₃NO₃S Diethylamino-phenyl group; shorter alkyl chain 279.3 (e.g.)

*Calculated based on analogous structures.

Structural and Functional Differences

Carboxamide Substituent :

  • The target compound’s furan-3-carboxamide group differs from the benzo[d][1,3]dioxole-5-carboxamide in , which introduces a fused aromatic system likely enhancing π-π stacking interactions but reducing solubility compared to furan.
  • Replacement with thiophene-2-carboxamide (as in ) may increase hydrophobicity and alter metabolic stability due to sulfur’s electronegativity.

Linker Modifications :

  • The hydroxyethyl linker in the target compound and provides a polar site for hydrogen bonding, unlike the methylene linker in , which lacks a hydroxyl group and may reduce solubility.

Thiophen-3-yl substitution in vs. thiophen-2-yl in the target compound alters steric interactions and electronic distribution.

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